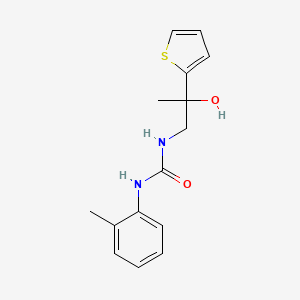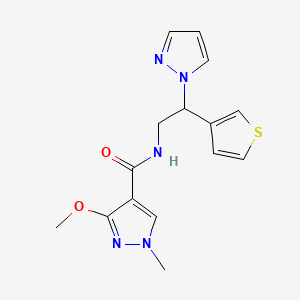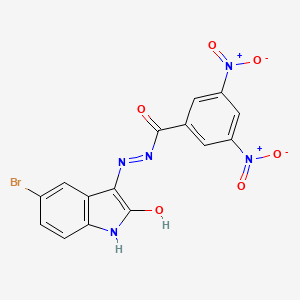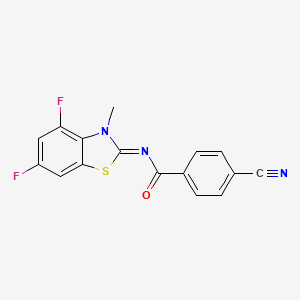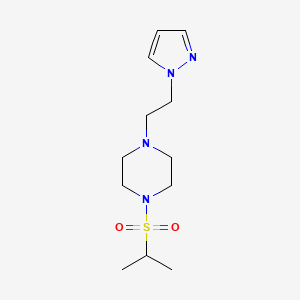
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine, also known as PEP005, is a synthetic compound that has been found to have potential therapeutic applications in the treatment of cancer. PEP005 is a small molecule that has been shown to have a potent cytotoxic effect on cancer cells, making it a promising candidate for further study.
作用機序
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine exerts its cytotoxic effect on cancer cells by activating a specific protein kinase known as protein kinase C (PKC). PKC is involved in a variety of cellular processes, including cell growth and proliferation. When 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine activates PKC, it triggers a cascade of events that ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects in addition to its cytotoxic effect on cancer cells. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the formation of blood vessels that feed tumors. 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine has also been shown to have anti-inflammatory and immunomodulatory effects.
実験室実験の利点と制限
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine has several advantages as a tool for scientific research. The compound is relatively easy to synthesize and is widely available for use in research laboratories. 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine in lab experiments. The compound is highly cytotoxic and can be difficult to handle safely. Additionally, 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine has not yet been approved for clinical use, so its potential therapeutic applications are still being explored.
将来の方向性
There are several future directions for research on 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine. One area of interest is the development of new derivatives of the compound that may have improved efficacy and safety profiles. Another area of interest is the exploration of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine's potential as a treatment for other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine and to identify potential biomarkers that may predict response to the compound.
合成法
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine is synthesized through a multi-step process involving the reaction of several different chemical compounds. The synthesis process is complex and requires specialized equipment and expertise to carry out. However, the synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine has been successfully achieved in several research laboratories, and the compound is now widely available for use in scientific research.
科学的研究の応用
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of cancer. The compound has been shown to have a potent cytotoxic effect on cancer cells, making it a promising candidate for further study. 1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine has been found to be effective against a variety of cancer types, including melanoma, prostate cancer, and breast cancer.
特性
IUPAC Name |
1-propan-2-ylsulfonyl-4-(2-pyrazol-1-ylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2S/c1-12(2)19(17,18)16-10-7-14(8-11-16)6-9-15-5-3-4-13-15/h3-5,12H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKYFPWKFSRAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCN(CC1)CCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-pyrazol-1-yl)ethyl)-4-(isopropylsulfonyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

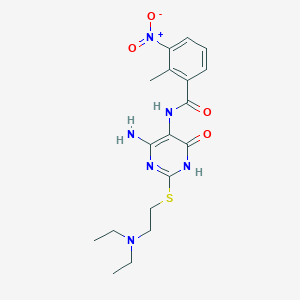
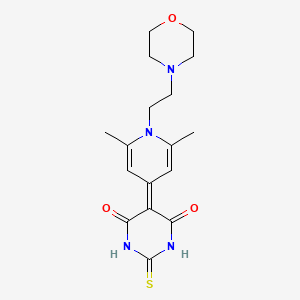
![2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2877172.png)
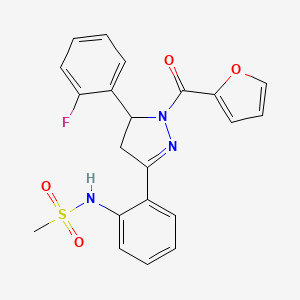
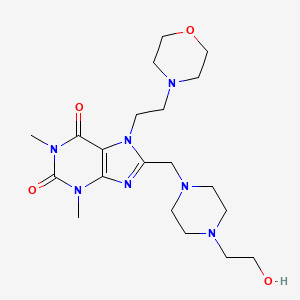
![N-(furan-2-ylmethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2877175.png)
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2-thienyl)-2-propen-1-one](/img/structure/B2877178.png)

![4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine](/img/structure/B2877184.png)
